molecular formula C13H9Cl2N3OS B5888759 2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide

2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5888759
M. Wt: 326.2 g/mol
InChI Key: WICIAQBNGXJXRC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a pyridine ring, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine-3-carbamothioamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(pyridin-4-yl)benzamide
  • N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide
  • 2,4-dichloro-N-(6-methyl-pyridin-2-yl)benzamide

Uniqueness

2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12(19)18-13(20)17-9-2-1-5-16-7-9/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICIAQBNGXJXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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